(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13704628
InChI: InChI=1S/C10H17NO/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9H,11H2,1-4H3/t9-/m0/s1
SMILES: CC1=CC=C(O1)C(C(C)(C)C)N
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine

CAS No.:

Cat. No.: VC13704628

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine -

Specification

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name (1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
Standard InChI InChI=1S/C10H17NO/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9H,11H2,1-4H3/t9-/m0/s1
Standard InChI Key CLVKAYCRRLIBPY-VIFPVBQESA-N
Isomeric SMILES CC1=CC=C(O1)[C@@H](C(C)(C)C)N
SMILES CC1=CC=C(O1)C(C(C)(C)C)N
Canonical SMILES CC1=CC=C(O1)C(C(C)(C)C)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine, reflects its stereochemistry and functional groups. Its molecular formula is C₁₀H₁₇NO, with a molar mass of 167.25 g/mol. The structure features a furan ring substituted with a methyl group at the 5-position, connected to a chiral tertiary amine bearing two methyl groups (Fig. 1).

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number473733-30-1
Molecular Weight167.25 g/mol
Purity (Commercial)≥95%
Optical Rotation (α)Not reported
Melting/Boiling PointsNot available

The absence of published melting/boiling points suggests this compound is typically handled in solution or as a salt derivative, such as its hydrochloride form (CAS 2170760-93-5) .

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

Industrial production employs asymmetric catalytic hydrogenation or chiral resolution to achieve enantiomeric excess. A representative pathway involves:

  • Furan Alkylation: 5-Methylfuran-2-carbaldehyde undergoes nucleophilic addition with a Grignard reagent (e.g., (CH₃)₂CHMgBr) to form a secondary alcohol intermediate.

  • Amine Formation: The alcohol is converted to an amine via reductive amination using ammonia and hydrogen gas over a palladium catalyst.

  • Chiral Separation: Racemic mixtures are resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution .

Key Reaction:

Furan-2-carbaldehyde+(CH₃)₂CHMgBrAlcohol intermediateH2,Pd/CNH3(R)-Amine\text{Furan-2-carbaldehyde} + \text{(CH₃)₂CHMgBr} \rightarrow \text{Alcohol intermediate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{NH}_3} \text{(R)-Amine}

Industrial-Scale Production

Suppliers like AChemBlock and BLD Pharm optimize yields (>70%) through continuous-flow reactors, reducing racemization risks. The hydrochloride salt form is stabilized for long-term storage, with purity ≥97% .

Pharmaceutical and Chemical Applications

Drug Intermediate

The compound’s chiral amine moiety is pivotal in synthesizing CXCR2 negative allosteric modulators (NAMs), such as navarixin analogs. These inhibitors target inflammatory diseases by blocking chemokine receptor signaling .

Case Study: In a 2023 study, (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine was coupled to fluorescent tags (e.g., FITC) to create tracers for NanoBRET binding assays. These tools enabled real-time analysis of NAM-CXCR2 interactions in pulmonary cell lines .

Catalysis

The furan ring’s electron-rich π-system facilitates coordination to transition metals, making the compound a ligand in asymmetric catalysis. For example, rhodium complexes derived from this amine have been tested in hydrogenation reactions of α,β-unsaturated ketones.

PrecautionRequirement
Personal ProtectionGloves (nitrile), safety goggles, lab coat
VentilationFume hood or well-ventilated area
StorageCool (2–8°C), inert atmosphere

Environmental Impact

No ecotoxicity data is publicly available. Suppliers recommend incineration as the disposal method.

SupplierPurityFormPrice (100 mg)
VulcanChem95%Free base$180
AccelaChem≥95%Free base$210
SciSupplies97%Hydrochloride€239.80

The hydrochloride salt commands a 30–40% price premium due to enhanced stability .

Market Trends

Demand is driven by pharmaceutical R&D, particularly in inflammation and oncology. The compound’s patent status (non-proprietary) allows broad use in generics.

Recent Research Advances

Fluorescent Probe Development

Modification with BODIPY or Cy5 dyes has yielded high-affinity tracers (Kd < 10 nM) for studying CXCR2 internalization kinetics. These probes enable single-molecule imaging in live cells .

Computational Modeling

Molecular dynamics simulations predict strong binding to the CXCR2 intracellular allosteric site, with ΔG = −9.2 kcal/mol. The furan ring participates in π-cation interactions with Lys-320 .

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